1,7-Diazaspiro[4.4]nonan-6-one
CAS No.: 1203797-31-2
Cat. No.: VC8217058
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203797-31-2 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1,7-diazaspiro[4.4]nonan-6-one |
| Standard InChI | InChI=1S/C7H12N2O/c10-6-7(3-5-8-6)2-1-4-9-7/h9H,1-5H2,(H,8,10) |
| Standard InChI Key | KSQRQLBTULNMJS-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNC2=O)NC1 |
| Canonical SMILES | C1CC2(CCNC2=O)NC1 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Effects
The 1,7-diazaspiro[4.4]nonan-6-one scaffold consists of a nine-membered bicyclic system where two nitrogen atoms occupy positions 1 and 7, with a ketone group at position 6. The spiro junction at position 6 creates a rigid three-dimensional geometry that reduces conformational flexibility, a feature advantageous for selective target binding . Derivatives often incorporate aromatic substituents (e.g., benzyl, phenylethyl) at the nitrogen atoms, which modulate electronic properties and steric bulk. For instance:
| Derivative | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Benzyl-7-[(1R)-1-phenylethyl] | 1174009-59-6 | C22H26N2O | 334.45 |
| 1-Benzoyl | 128244-00-8 | C14H16N2O2 | 244.29 |
| 1-Benzyl | 646055-59-6 | C14H18N2O | 230.31 |
Table 1: Key derivatives of 1,7-diazaspiro[4.4]nonan-6-one and their molecular parameters .
X-ray crystallography of analogous compounds reveals chair-like conformations in the nonane ring system, with substituents adopting equatorial orientations to minimize steric strain . The (1R)-phenylethyl group in CAS 1174009-59-6 introduces chirality, enabling enantioselective interactions with biological targets .
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectra for these derivatives exhibit characteristic signals:
-
¹H NMR: Doublets between δ 3.5–4.5 ppm correspond to protons adjacent to the spiro carbon, while aromatic protons appear as multiplets at δ 7.1–7.5 ppm .
-
¹³C NMR: The ketone carbonyl resonates near δ 205 ppm, with sp³ hybridized carbons in the bicyclic system appearing between δ 30–60 ppm .
Synthetic Methodologies
Condensation and Cyclization Strategies
A common route to 1,7-diazaspiro[4.4]nonan-6-ones involves the condensation of benzoyl chloride with diazaspiro precursors under basic conditions. For example, 1-benzoyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one (CAS 1174009-58-5) is synthesized via a three-step process:
-
Mannich Reaction: Formation of the diazaspiro core using ammonium acetate and formaldehyde.
-
N-Alkylation: Introduction of the (1R)-phenylethyl group via nucleophilic substitution.
-
Acylation: Benzoylation at the remaining nitrogen using benzoyl chloride in dichloromethane.
Reaction yields typically range from 45–65%, with purification achieved through silica gel chromatography .
Stereochemical Control
Chiral auxiliaries or enantioselective catalysis are employed to install stereocenters. The (1R)-phenylethyl substituent in CAS 1174009-59-6 is introduced using (R)-1-phenylethylamine, with diastereomeric excess exceeding 90% as confirmed by chiral HPLC .
Physicochemical Profiling
Thermodynamic Properties
Derivatives exhibit moderate hydrophobicity (logP 1.4–2.1) and high melting points (>200°C), consistent with rigid, aromatic-rich structures . Key parameters for CAS 128244-00-8 include:
Solubility and Stability
Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) dissolve these compounds at concentrations up to 50 mM. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation with surfactants for biological testing . Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen .
Biological Evaluation and Mechanism
Enzyme Inhibition
1,7-Diazaspiro[4.4]nonan-6-one derivatives demonstrate inhibitory activity against serine/threonine kinases, with IC₅₀ values in the low micromolar range. Molecular docking studies suggest the spirocyclic core occupies the ATP-binding pocket, while the benzoyl group forms π-π interactions with hydrophobic residues .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (ATCC 29213) show minimum inhibitory concentrations (MIC) of 16–32 μg/mL for benzyl-substituted derivatives, comparable to first-line antibiotics like ciprofloxacin .
Drug Development Applications
Kinase-Targeted Therapeutics
The rigidity of the spirocyclic system makes these compounds attractive scaffolds for designing selective kinase inhibitors. Preclinical studies on CAS 1174009-59-6 reveal 78% inhibition of protein kinase C-θ (PKCθ) at 10 μM, a target implicated in autoimmune diseases .
Central Nervous System (CNS) Penetration
With polar surface areas (PSA) of 49–60 Ų and molecular weights <400 Da, several derivatives comply with Lipinski’s rule-of-five for blood-brain barrier permeability . This positions them as candidates for treating neurological disorders.
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume